molecular formula C16H17NO3 B4543542 1-(2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one

1-(2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one

Cat. No. B4543542
M. Wt: 271.31 g/mol
InChI Key: QWUONXSTOBDTRV-MDZDMXLPSA-N
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Description

The compound , related to furyl and propoxyphenyl groups, falls under the category of chalcones and related compounds which are known for their diverse chemical reactivity and potential biological activities. These compounds often serve as intermediates in the synthesis of more complex molecules with applications in various fields of chemistry and biology.

Synthesis Analysis

The synthesis of related furyl-propenone compounds typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones in the presence of basic catalysts. For instance, similar compounds have been synthesized by reacting furan derivatives with substituted aldehydes or ketones under controlled conditions, demonstrating the versatility of this approach in producing a wide range of substituted furyl compounds (Karminski-Zamola & Jakopčić, 1981).

Molecular Structure Analysis

Molecular structure and photophysical properties of related compounds have been extensively studied, revealing insights into their solvatochromic behavior and interaction with different solvents. Studies show that the molecular interactions in solid-state and liquid environments significantly influence the UV/vis absorption spectra of these compounds, indicating the importance of solvent polarity and hydrogen bonding capability (El-Sayed, Blaudeck, Cichos, & Spange, 2007).

Chemical Reactions and Properties

Furyl-propenones participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. They have been employed in the synthesis of pyrimidines by reacting with guanidine hydrochloride, showcasing their versatility in heterocyclic chemistry (Prasad, Rao, Kumar, & Latha, 2008). Additionally, reactions involving lithium furyltriolborates and unsaturated ketones followed by ozonolysis have been explored for the enantioselective synthesis of γ-oxo-carboxylic acids, further highlighting the chemical diversity of furyl-containing compounds (Yu, Shirai, Yamamoto, & Miyaura, 2011).

Physical Properties Analysis

The physical properties, such as solvatochromism and photophysical characteristics, of furyl-propenones have been studied to understand their interaction with various solvents. The empirical Kamlet–Taft solvent parameters have been utilized to analyze solvent-dependent spectroscopic band shifts, providing insights into the dipolarity/polarizability and hydrogen bond donating/accepting ability of the solvents (El-Sayed, Blaudeck, Cichos, & Spange, 2007).

Chemical Properties Analysis

On the chemical front, furyl-propenones exhibit a range of reactivities, including participation in cycloaddition reactions, nucleophilic additions, and serving as precursors for the synthesis of biologically active pyrimidine derivatives. Their ability to undergo various chemical transformations underscores their significance in organic synthesis and medicinal chemistry (Prasad, Rao, Kumar, & Latha, 2008).

properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(4-propoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-2-11-19-14-7-5-13(6-8-14)17-10-9-15(18)16-4-3-12-20-16/h3-10,12,17H,2,11H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUONXSTOBDTRV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(furan-2-yl)-3-(4-propoxyanilino)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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